1,3-dicyclohexyl-1H-imidazol-3-ium
Description
1,3-Dicyclohexyl-1H-imidazol-3-ium is an imidazolium-based ionic compound with two cyclohexyl substituents at the 1- and 3-positions of the imidazole ring. Its chloride salt (CAS 181422-72-0, molecular formula: C₁₅H₂₅ClN₂) is a white to off-white crystalline solid with a purity of 97% . It is widely utilized as a precursor for N-heterocyclic carbene (NHC) ligands in transition-metal catalysis, particularly in cobalt-catalyzed C–H functionalization reactions . The cyclohexyl groups confer steric bulk and electron-donating properties, enhancing the stability of metal complexes . Commercial suppliers include Fluoropharm Co., Ltd., J&K, and CymitQuimica, with prices varying by scale (e.g., €21–€426 per 1–25 g for its tetrafluoroborate salt) .
Properties
Molecular Formula |
C15H25N2+ |
|---|---|
Molecular Weight |
233.37 g/mol |
IUPAC Name |
1,3-dicyclohexylimidazol-1-ium |
InChI |
InChI=1S/C15H25N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h11-15H,1-10H2/q+1 |
InChI Key |
OTZSBKIHBGXKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
The one-pot synthesis of 1,3-dicyclohexyl-1H-imidazol-3-ium salts, such as 1,3-dicyclohexylimidazolium tetrafluoroborate, involves the condensation of glyoxal, cyclohexylamine, and paraformaldehyde in the presence of hydrochloric acid or hydrofluoroboric acid. This method is efficient for producing symmetrical imidazolium salts but may require additional steps for purification due to hygroscopic properties.
Multi-Step Synthesis
For more complex or less symmetrical derivatives, a multi-step approach is often necessary. This involves the formation of intermediate diimines, which are then cyclized to form the imidazolium ring. The use of different counterions, such as chloride or tetrafluoroborate, can affect the product's properties and ease of purification.
Analytical Data
Analytical data for 1,3-dicyclohexyl-1H-imidazol-3-ium derivatives typically include melting points, NMR spectra, and mass spectrometry. For example, 1,3-dicyclohexylimidazolium tetrafluoroborate has been characterized by its melting point and NMR spectra.
| Compound | Melting Point (°C) | 1H NMR (ppm) | 13C NMR (ppm) |
|---|---|---|---|
| ICy·HBF4 | 171–172 | 8.92 (s, 1H) | 133.0, 120.5 |
| 1.92–1.89 (m, 4H) | 60.1, 33.3 | ||
| 1.74–1.67 (m, 6H) | 25.0, 24.6 |
Research Findings and Challenges
Recent research has focused on optimizing synthetic protocols to improve yields and purity. Challenges include the hygroscopic nature of some imidazolium salts and the formation of unwanted byproducts during synthesis. The choice of counterion can significantly impact the product's stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dicyclohexyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding imidazolium salts.
Reduction: It can be reduced to form imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various imidazolium salts, imidazole derivatives, and substituted imidazoles .
Scientific Research Applications
1,3-Dicyclohexyl-1H-imidazol-3-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-dicyclohexyl-1H-imidazol-3-ium exerts its effects involves its interaction with molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy and stabilizing transition states. In biological systems, it can interact with specific proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
Key Comparative Features
- Electronic Effects : The electron-donating nature of cyclohexyl groups enhances ligand-metal electron density transfer, critical for catalytic activity in C–H activation .
- Counterion Influence: Chloride salts (e.g., 181422-72-0) are hygroscopic and polar, whereas tetrafluoroborate salts (e.g., 286014-38-8) exhibit higher solubility in organic solvents, broadening their utility in non-aqueous catalysis .
- Applications :
Physical and Commercial Comparison
Q & A
Q. What are the recommended synthetic routes for 1,3-dicyclohexyl-1H-imidazol-3-ium salts, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves alkylation of an imidazole precursor with cyclohexyl halides or sulfates. For example:
- Alkylation with dialkyl sulfates : React 1-hydroxyimidazole derivatives with dialkyl sulfates (e.g., dimethyl or diethyl sulfate) in the presence of NaHCO₃ to neutralize acid byproducts. Subsequent anion exchange with NH₄PF₆ or NH₄BF₄ yields hexafluorophosphate or tetrafluoroborate salts, respectively .
- Yield Optimization :
Q. How can researchers verify the structural purity of 1,3-dicyclohexyl-1H-imidazol-3-ium salts?
Methodological Answer: Combine the following analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns via and NMR. For example, the cyclohexyl protons appear as multiplet signals (δ 1.2–2.2 ppm), and imidazolium C2-H resonates as a singlet (δ 9.0–10.0 ppm) .
- Mass Spectrometry : Use ESI-MS to detect the cationic imidazolium moiety (e.g., [M-PF₆]⁺ at m/z 265.2 for C₁₅H₂₅N₂⁺) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C₁₅H₂₅BF₄N₂: C 56.27%, H 7.87%, N 8.75%) .
Advanced Research Questions
Q. What role does 1,3-dicyclohexyl-1H-imidazol-3-ium chloride (ICy·HCl) play in cobalt-catalyzed C–H functionalization, and how can reaction conditions be tuned for selectivity?
Methodological Answer: ICy·HCl acts as a preligand in cobalt-catalyzed C–H arylation, forming active Co-NHC complexes that facilitate oxidative addition with aryl halides .
Q. How do π–π stacking and hydrogen-bonding interactions influence the crystal packing of imidazolium salts, and what implications does this have for material design?
Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals:
- π–π Interactions : The imidazolium ring engages in face-to-face stacking (3.5–4.0 Å spacing) with aromatic counterions or co-crystallized molecules, enhancing thermal stability .
- Hydrogen Bonding : The C2-H of the imidazolium cation forms strong H-bonds (2.6–2.8 Å) with anions (e.g., BF₄⁻), affecting solubility and ionic conductivity .
Design Strategy : Modify substituents (e.g., electron-withdrawing groups on the imidazolium) to tune supramolecular interactions for applications in ionic liquids or conductive polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
